molecular formula C7H9NO2 B123323 3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) CAS No. 143509-34-6

3-Pyridinol,4,6-dimethyl-,1-oxide(9CI)

Cat. No.: B123323
CAS No.: 143509-34-6
M. Wt: 139.15 g/mol
InChI Key: VEKLLMQPVFQSRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-5-hydroxypyridine N-oxide is a derivative of pyridine, an aromatic heterocyclic compound. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the N-oxide group in 3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) imparts unique chemical properties, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) can be achieved through several methods. One common approach involves the oxidation of 2,4-dimethyl-5-hydroxypyridine using oxidizing agents such as hydrogen peroxide (H2O2) in the presence of acetic acid (AcOH) or other suitable catalysts . Another method includes the use of metalloorganic oxidizing agents and cycloaddition reactions .

Industrial Production Methods

Industrial production of 3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) typically involves continuous flow processes using packed-bed microreactors. These processes offer advantages such as higher efficiency, safety, and greener production methods compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-hydroxypyridine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, acetic acid, and various metalloorganic catalysts. Reaction conditions often involve mild temperatures and specific solvents to achieve high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce various pyridine N-oxide derivatives, while reduction reactions yield the parent pyridine compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxypyridine N-oxide
  • 2-Mercaptopyridine N-oxide
  • 8-Hydroxyquinoline

Uniqueness

Compared to similar compounds, 3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) has unique properties due to the presence of both methyl and hydroxyl groups on the pyridine ring. These substituents influence its reactivity and make it a versatile compound for various applications .

Properties

CAS No.

143509-34-6

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

4,6-dimethyl-1-oxidopyridin-1-ium-3-ol

InChI

InChI=1S/C7H9NO2/c1-5-3-6(2)8(10)4-7(5)9/h3-4,9H,1-2H3

InChI Key

VEKLLMQPVFQSRZ-UHFFFAOYSA-N

SMILES

CC1=CC(=[N+](C=C1O)[O-])C

Canonical SMILES

CC1=CC(=[N+](C=C1O)[O-])C

Synonyms

3-Pyridinol,4,6-dimethyl-,1-oxide(9CI)

Origin of Product

United States

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